2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazole-4-carboxylic acid
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Overview
Description
2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazole-4-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazole-4-carboxylic acid typically involves the following steps:
Fmoc Protection: The amino group is protected using the Fmoc group to prevent unwanted reactions.
Oxazole Formation: The oxazole ring is formed through cyclization reactions involving appropriate precursors.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle multiple steps of the synthesis process, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.
Reduction: Reduction reactions can be performed to remove the Fmoc group, typically using piperidine.
Substitution: The compound can participate in substitution reactions, especially at the oxazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Piperidine is commonly used for Fmoc deprotection.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products
Oxidation: Oxidized derivatives of the fluorenylmethoxycarbonyl group.
Reduction: Deprotected amino acids or peptides.
Substitution: Substituted oxazole derivatives.
Scientific Research Applications
2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazole-4-carboxylic acid is widely used in scientific research, particularly in the following fields:
Chemistry: Used in peptide synthesis and as a building block for more complex molecules.
Biology: Employed in the study of protein interactions and enzyme mechanisms.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazole-4-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during synthesis and can be removed under mild conditions, allowing for the sequential addition of amino acids. This compound interacts with various molecular targets, including enzymes involved in peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- (Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides
Uniqueness
2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazole-4-carboxylic acid is unique due to its oxazole ring, which provides additional stability and reactivity compared to other Fmoc-protected compounds. This makes it particularly useful in complex peptide synthesis and other advanced chemical applications .
Properties
IUPAC Name |
2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1,3-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c23-19(24)17-11-26-18(22-17)9-21-20(25)27-10-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,11,16H,9-10H2,(H,21,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGYFLSCIKFVTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=NC(=CO4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182120-91-8 |
Source
|
Record name | 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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